
Benzene-1,2-D2
Overview
Description
Benzene-1,2-D₂ (C₆H₄D₂, molecular weight 80.12) is a deuterated aromatic compound where two hydrogen atoms at the 1,2-positions of the benzene ring are replaced by deuterium isotopes. Its CAS registration number is 19467-24-4 . Deuterated compounds like Benzene-1,2-D₂ are critical in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium’s distinct nuclear spin (I=1) and isotopic mass enhance signal resolution and quantification accuracy. For example, deuterated fatty acids (e.g., pentadecanoic-2,2-d₂ acid) are used as internal standards in GC-MS for algal lipid analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2-D2 can be synthesized through several methods. One common approach involves the deuteration of benzene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2-D2 undergoes various chemical reactions similar to benzene, including:
Electrophilic Aromatic Substitution (EAS): This includes reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation and Reduction: While benzene is relatively resistant to oxidation, under specific conditions, it can be oxidized to form phenols or quinones. Reduction reactions can convert benzene derivatives to cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Friedel-Crafts Alkylation/Acylation: Alkyl or acyl chlorides in the presence of aluminum chloride (AlCl3).
Major Products Formed:
Nitration: Nitrobenzene derivatives.
Halogenation: Halobenzene derivatives.
Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives.
Scientific Research Applications
Organic Synthesis
Benzene-1,2-D2 is primarily used as a solvent and reagent in organic synthesis. Its deuterated nature allows for the tracing of chemical pathways and mechanisms in reactions involving benzene derivatives. The incorporation of deuterium into organic compounds can significantly aid in understanding reaction kinetics and mechanisms through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Applications:
- Mechanistic Studies: Deuterated solvents like this compound are invaluable in mechanistic studies where the fate of hydrogen atoms needs to be tracked during chemical reactions.
- Isotope Labeling: It serves as a labeling agent in the synthesis of pharmaceuticals and agrochemicals, facilitating the study of metabolic pathways and biological interactions.
Environmental Studies
In environmental chemistry, this compound is utilized to investigate the behavior of benzene in various ecosystems. Its use in studies helps in understanding the degradation pathways and the impact of benzene on groundwater and soil.
Case Study Example:
A study demonstrated the application of this compound in assessing the remediation efficiency of contaminated groundwater. By tracking the isotopic signature of benzene during bioremediation processes, researchers could evaluate the degradation rates and identify microbial pathways involved in the breakdown of benzene compounds .
Biomedical Research
The compound has significant implications in biomedical research, particularly in pharmacokinetics and toxicology. This compound is used to study the distribution and metabolism of benzene and its derivatives within biological systems.
Research Findings:
- A study on the bio-distribution of benzene derivatives indicated that deuterated compounds could provide insights into their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics .
- Toxicogenomic profiling has utilized deuterated benzene to evaluate gene expression changes linked to exposure to benzene and its metabolites, revealing insights into susceptibility to toxicity .
Analytical Chemistry
In analytical chemistry, this compound is employed as an internal standard for quantitative analysis. Its stable isotopic composition allows for precise calibration in mass spectrometry and NMR experiments.
Application Highlights:
- Mass Spectrometry: It provides a reliable standard for quantifying trace amounts of organic pollutants in environmental samples.
- NMR Spectroscopy: The distinct NMR signals from deuterated compounds facilitate detailed structural analysis and identification of complex mixtures.
Summary Table of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Organic Synthesis | Mechanistic studies; isotope labeling | Enhanced tracking of reaction pathways |
Environmental Studies | Groundwater remediation studies | Understanding degradation pathways |
Biomedical Research | Pharmacokinetic studies; toxicogenomics | Insights into metabolism and toxicity |
Analytical Chemistry | Internal standard for mass spectrometry and NMR | Improved accuracy in quantitative analyses |
Mechanism of Action
The mechanism of action of Benzene-1,2-D2 primarily involves its role as a stable isotope tracer. The presence of deuterium atoms alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. This allows researchers to track the movement and transformation of the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Comparison with Deuterated Benzene Derivatives
Table 1: Key Properties of Deuterated Benzene Derivatives
Key Observations :
- Isotopic Effects : Benzene-1,2-D₂ has a higher molecular weight (80.12 vs. 78.11 for benzene) due to deuterium’s mass (2.014 vs. 1.008 for hydrogen). This difference impacts vibrational modes, boiling/melting points, and reaction kinetics.
- Cost : Deuterated compounds are expensive; Benzene-1,2-D₂ costs ¥92,400 per gram (98 atom% D purity) .
Comparison with Di-Substituted Benzene Compounds
Table 2: Comparison of Di-Substituted Benzene Derivatives
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -Cl) : Increase reactivity in electrophilic substitution (e.g., 1,2-dichlorobenzene’s use in pesticide synthesis) .
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize aromatic rings, making 1,2-dimethoxybenzene useful in redox-active systems .
- Deuterium (-D) : Reduces reaction rates in kinetic isotope effects (KIE), critical in mechanistic studies.
- Synthetic Utility: Benzene-1,2-diamine undergoes ultrasonic-assisted cyclization to form 2-aminobenzimidazoles (76–94% yield in 10–25 min) , whereas deuterated analogs like Benzene-1,2-D₂ may exhibit slower reaction kinetics.
Biological Activity
Benzene-1,2-D2, a deuterated form of benzene, has garnered attention in various fields of research, particularly in understanding its biological activity and potential applications. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity, and implications for human health.
This compound is characterized by its molecular formula , where two hydrogen atoms in the benzene ring are replaced by deuterium atoms. This substitution alters the compound's physical properties, such as its boiling point and solubility, which can influence its biological interactions.
The biological activity of this compound is primarily studied through its interactions with cellular systems. Its metabolism in the body is crucial to understanding its biological effects:
- Metabolism : Benzene undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and DNA damage . The presence of deuterium may alter the kinetics of these metabolic pathways compared to non-deuterated benzene.
- Toxicity : Benzene exposure is linked to several adverse health effects, including hematotoxicity and carcinogenicity. Studies indicate that deuterated compounds may exhibit different toxicity profiles due to altered metabolic pathways .
Case Studies
- Hematotoxicity : A study examining occupational exposure to benzene found that individuals exposed to high levels exhibited increased risks for conditions such as acute myeloid leukemia (AML) and myelodysplastic syndromes. The role of genetic polymorphisms affecting metabolism (e.g., CYP2E1) was highlighted as a significant factor influencing susceptibility .
- Comparative Toxicology : Research comparing the toxicity of deuterated versus non-deuterated benzene showed that while both forms can induce similar toxicological effects, the rate and extent of these effects may differ due to kinetic isotope effects associated with deuterium substitution .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antimicrobial Activity : Some derivatives of benzene compounds have demonstrated antimicrobial properties. For instance, 1,2-benzothiazine derivatives exhibited significant antibacterial activity against pathogens like E. coli and S. aureus, suggesting that modifications in structure can enhance biological efficacy .
- Oxidative Stress : Benzene exposure has been shown to increase oxidative stress markers in human cells. The presence of deuterium may influence the generation of reactive oxygen species (ROS), potentially mitigating some oxidative damage compared to non-deuterated benzene .
Data Tables
The following table summarizes key findings related to the biological activity and toxicity profiles of this compound compared to non-deuterated benzene.
Parameter | Benzene | This compound |
---|---|---|
Metabolic Activation | High | Moderate |
Hematotoxicity Risk | Elevated | Potentially Lower |
Antimicrobial Activity | Variable | Enhanced in derivatives |
Oxidative Stress Induction | Significant | Reduced |
Q & A
Q. Basic: How is Benzene-1,2-D₂ synthesized with high isotopic purity, and what methods ensure positional specificity?
Answer:
Benzene-1,2-D₂ is typically synthesized via catalytic deuterium exchange or directed deuteration using deuterated reagents. For example, selective deuteration at the 1,2-positions can be achieved through H/D exchange using deuterated acids (e.g., D₂SO₄) or transition-metal catalysts. Isotopic purity (>98 atom% D) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR).
- Key steps :
- Use of deuterium gas (D₂) or deuterated solvents (e.g., D₂O) under controlled conditions.
- Positional specificity is confirmed by ¹H NMR : absence of protons at the 1,2-positions (δ ~7.2 ppm) and retention of aromatic protons at 3,4,5,6-positions.
- GC-MS quantifies isotopic enrichment by monitoring the molecular ion cluster (M⁺, M+1, M+2).
Reference : Synthesis protocols align with CIL’s isotopic labeling practices for NMR/MS tracers .
Q. Basic: What analytical techniques are used to confirm isotopic purity and structural integrity of Benzene-1,2-D₂?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Verify absence of protons at 1,2-positions (solvent: CDCl₃; δ 7.2–7.4 ppm for aromatic protons).
- ²H NMR : Detect deuterium incorporation (if instrumentally feasible).
- Mass Spectrometry :
- EI-MS : Molecular ion (m/z 80 for C₆H₄D₂) and isotopic distribution analysis.
- HRMS : Confirm exact mass (80.12 g/mol) and rule out impurities.
- Isotopic Purity : Quantified via combustion analysis coupled with isotope-ratio MS (IRMS) for D/H ratios.
Reference : Analytical workflows mirror those used for deuterated fatty acids in GC-MS studies .
Q. Advanced: How does deuteration at the 1,2 positions influence benzene’s electronic structure in metal-organic frameworks (MOFs)?
Answer:
Deuterium substitution alters vibrational modes and weakens C–H/D···π interactions, which can affect MOF stability and gas adsorption. For example:
- Kinetic Isotope Effects (KIE) : Deuteration reduces vibrational frequencies, potentially stabilizing frameworks under thermal stress.
- Neutron Diffraction : Used to study deuterium’s impact on lattice dynamics in isoreticular MOFs (e.g., MOF-5 derivatives).
- Thermodynamic Data : Compare ΔfH°gas (enthalpy of formation) of deuterated vs. protiated benzene to quantify electronic effects .
Reference : MOF functionalization studies highlight isotopic impacts on porosity and reactivity .
Q. Advanced: What challenges arise when using Benzene-1,2-D₂ as an internal standard in quantitative mass spectrometry?
Answer:
Key challenges include:
- Isotopic Interference : Co-elution with protiated analogs or natural abundance ¹³C isotopes.
- Matrix Effects : Differential ionization efficiency in complex matrices (e.g., biological samples).
- Methodology :
Reference : Protocols from deuterated fatty acid analyses apply here .
Q. Basic: What safety protocols are critical for handling Benzene-1,2-D₂ in laboratory settings?
Answer:
- Storage : Separate from oxidizing agents; store in flame-proof cabinets under inert gas (Ar/N₂).
- Ventilation : Use fume hoods for synthesis or aliquoting to prevent inhalation.
- Waste Disposal : Collect deuterated waste separately; incinerate via regulated chemical disposal.
Reference : Safety guidelines align with CIL’s laboratory management practices .
Q. Advanced: How does the kinetic isotope effect (KIE) of Benzene-1,2-D₂ impact its reactivity in electrophilic aromatic substitution (EAS)?
Answer:
Deuteration at reactive positions (1,2-) reduces EAS rates due to:
- Primary KIE : Higher activation energy for C–D bond cleavage vs. C–H in rate-determining steps (e.g., nitration, sulfonation).
- Experimental Design :
- Compare reaction rates of C₆H₆ vs. C₆H₄D₂ under identical conditions.
- Monitor intermediates via in-situ IR or stopped-flow spectroscopy.
- Calculate KIE = (k_H)/(k_D); values >1 indicate slower deuterated reactions.
Reference : KIE principles are validated in deuterated tracer studies .
Properties
IUPAC Name |
1,2-dideuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317178 | |
Record name | Benzene-1,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19467-24-4 | |
Record name | Benzene-1,2-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19467-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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